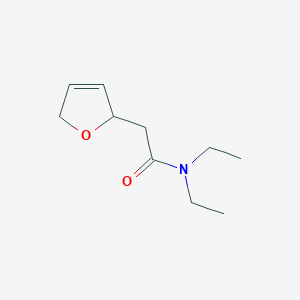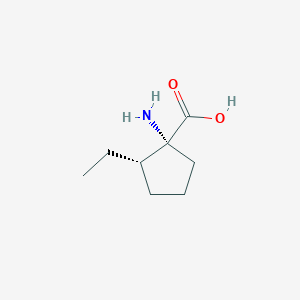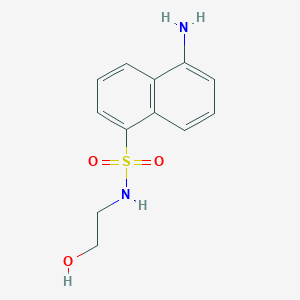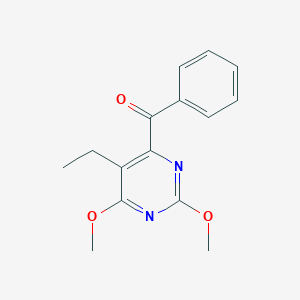![molecular formula C15H17NO2S B12581237 Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate CAS No. 622410-25-7](/img/structure/B12581237.png)
Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a thiazole ring.
Preparation Methods
The synthesis of Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzoate Moiety: The thiazole ring is then reacted with a benzoic acid derivative, such as ethyl benzoate, under acidic or basic conditions to form the desired ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the ester group results in the formation of the corresponding alcohol .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Thiazole derivatives, including this compound, have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In the context of its anti-inflammatory and analgesic activities, the compound may modulate the production of inflammatory mediators and interact with pain receptors .
Comparison with Similar Compounds
Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl benzoate moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
622410-25-7 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-8-6-5-7-12(13)9-14-10(2)16-19-11(14)3/h5-8H,4,9H2,1-3H3 |
InChI Key |
QRBUSUFIRRUETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC2=C(SN=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-](/img/structure/B12581157.png)

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)
![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)










